molecular formula C15H16N2O4S B2717413 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034392-03-3

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2717413
CAS No.: 2034392-03-3
M. Wt: 320.36
InChI Key: YMNBBERACSMDBZ-UHFFFAOYSA-N
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Description

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an oxazolidine-2,4-dione moiety, and a methylthio-substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine ring One common approach is the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions The oxazolidine-2,4-dione moiety can be introduced through a condensation reaction with a suitable diacid or its derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of more efficient catalysts for the acylation reaction.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted azetidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing azetidine and oxazolidine rings.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules in novel ways, making it a potential candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is not well understood, but it is likely to involve interactions with specific molecular targets. The azetidine ring and oxazolidine-2,4-dione moiety may allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methylthio group could also play a role in modulating the compound’s biological activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: shares structural similarities with other azetidine and oxazolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both the azetidine ring and the oxazolidine-2,4-dione moiety, along with the methylthio-substituted benzoyl group, makes this compound a versatile building block for the synthesis of more complex molecules and a potential candidate for various scientific applications.

Properties

IUPAC Name

3-[[1-(3-methylsulfanylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-22-12-4-2-3-11(5-12)14(19)16-6-10(7-16)8-17-13(18)9-21-15(17)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBBERACSMDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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